CYP2D6 Inhibition Potency of N,N-DEPEA Compared with N,α-DEPEA and Other Amine Stimulants
In a head-to-head luminescence-based screen of 27 amine stimulants against recombinant human CYP2D6 and CYP3A4, N,N-diethylphenethylamine (N,N-DEPEA) was classified among 'relatively strong inhibitors' of CYP2D6 with an IC₅₀ in the range of 2–12 µM, placing it in the same potency bracket as N,α-diethylphenethylamine, β-methylphenethylamine, and 1,3-dimethylamylamine (DMAA). For CYP3A4, N,N-DEPEA produced 20–55% inhibition at a single 100 µM test concentration, comparable to the inhibition range observed for the N,α-isomer under identical assay conditions [1]. This shared CYP inhibition profile between the two diethyl isomers contrasts with their divergent in vivo behavioral pharmacology, underscoring that metabolic interaction risk does not track with CNS stimulant potency.
| Evidence Dimension | CYP2D6 inhibition IC₅₀ and CYP3A4 % inhibition at 100 µM |
|---|---|
| Target Compound Data | N,N-DEPEA: CYP2D6 IC₅₀ = 2–12 µM; CYP3A4 inhibition = 20–55% at 100 µM |
| Comparator Or Baseline | N,α-DEPEA: CYP2D6 IC₅₀ = 2–12 µM; CYP3A4 inhibition = 20–55% at 100 µM (same assay); strongest CYP2D6 inhibitor: coclaurine IC₅₀ = 0.14 ± 0.01 µM; weakest: >100 µM for several analogs |
| Quantified Difference | N,N-DEPEA and N,α-DEPEA show indistinguishable CYP2D6 potency ranges (both 2–12 µM); both are 14–85× weaker CYP2D6 inhibitors than coclaurine (IC₅₀ = 0.14 µM). |
| Conditions | Human recombinant CYP2D6 and CYP3A4; luminescence-based inhibition assay; 27 amine stimulants tested in parallel; CYP3A4 assessed at single 100 µM concentration; Liu & Santillo, Drug Test Anal, 2016 [1]. |
Why This Matters
This establishes that N,N-DEPEA is not an inert flavorant but carries quantifiable CYP2D6-mediated drug interaction liability equivalent to its stimulant isomer N,α-DEPEA, which must be considered in any formulation or co-exposure scenario.
- [1] Liu Y, Santillo MF. Cytochrome P450 2D6 and 3A4 enzyme inhibition by amine stimulants in dietary supplements. Drug Testing and Analysis. 2016;8(3-4):307-310. doi:10.1002/dta.1863 View Source
